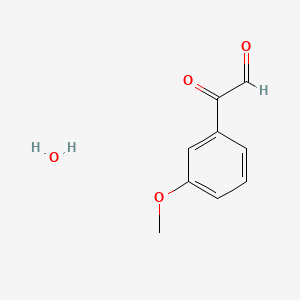
3-Methoxyphenylglyoxal hydrate
説明
3-Methoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C₉H₈O₃·xH₂O . It has a molecular weight of 164.16 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methoxyphenylglyoxal hydrate is represented by the InChI Key: LDMLATLMTDGBHP-UHFFFAOYSA-N . The IUPAC name for this compound is 2,2-dihydroxy-1-(3-methoxyphenyl)ethanone .Physical And Chemical Properties Analysis
3-Methoxyphenylglyoxal hydrate has a melting point of 94-98°C and a boiling point of 95-98°C at 0.05mmHg . It appears as a yellow to pale brown powder .科学的研究の応用
Polymer Crystallinity and Water Uptake
The study of polymer crystallinity, including polythiophene derivatives like P3MEEMT, has revealed important insights into water uptake mechanisms. The hydration of the P3MEEMT crystal lattice impacts electronic connectivity and mobility in solution, providing valuable information for the design of organic electrochemical transistors (OECTs) (Flagg et al., 2019).
Synthesis of Arylimidazolidine-Diones
Arylglyoxal hydrates have been used to selectively form 3-alkoxy-5-arylimidazolidine-2,4-diones and 5-aryl-3-hydroxyimidazolidine-2,4-diones. This process has been studied to understand the structural aspects of these compounds, contributing to the field of organic synthesis (Shtamburg et al., 2015).
Acidity and Basicity of Alkoxides
Research has focused on the optimized geometries of various alkoxide anions, including methoxy anions, to understand their hydration clusters. This work contributes to the understanding of the acidity and basicity of alkoxides, which is crucial in various chemical applications (Oliveira & Vasconcellos, 2007).
Hydration Changes in Polymers
Investigations into the hydration changes of polymers like poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMoEoEMa) during phase separation in water have provided insights into hydrogen bonding and structural dynamics. This research is significant for understanding polymer behavior in aqueous environments (Maeda et al., 2007).
Molecularly Imprinted Hydrogels
The development of molecularly imprinted hydrogels (MIHs) for antioxidants such as ferulic acid highlights the application of methoxy derivatives in creating functional packaging materials. This research is particularly relevant in the food industry to prevent lipid oxidation in products like butter (Benito-Peña et al., 2016).
Derivatization for LC-ESI-MS Analysis
Research on the derivatization of reactive carbonyl compounds (RCCs), including methylglyoxal (MGO), has led to the development of sensitive detection techniques like LC-MS. This work is crucial for accurate analysis of RCCs in biological and environmental samples (Fritzsche et al., 2018).
Correlation Between Salivary MHPG and CSF MHPG
The study of salivary 3-methoxy-4-hydroxy-phenylglycol (MHPG) as a marker for central nervous system activity reflects its role in understanding psychiatric illnesses and drug therapy (Reuster et al., 2002).
Application in Photovoltaic Research
Poly(3‐hexylthiophene) (P3HT) and 1‐(3‐methoxycarbonyl)propyl‐1‐phenyl[6,6]C61 (PCBM) have been extensively studied as active materials in polymer-based photovoltaic cells. This research is vital for the development of efficient solar cells (Dang et al., 2011).
Free Radical Scavenging and Anticancer Potency
Studies on 3-methoxy derivatives of salicylaldehyde benzoylhydrazone have shown their potential in influencing oxidative stress processes and cytotoxicity. This research is important for developing treatments against various diseases (Hristova-Avakumova et al., 2017).
Nanomaterials for Chemical Sensing
The development of ternary nano-formulated mixed CuO/MnO2/Gd2O3 for the detection of 3-methoxyphenyl hydrazine (3-MPHyd) from environmental samples showcases the application of methoxy derivatives in creating sensitive and selective chemical sensors (Rahman et al., 2020).
Pairwise Substitution Effects in Methoxyphenols
Thermochemical and spectroscopic studies of methoxyphenols, including their hydrogen bonding behavior, contribute to a deeper understanding of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Crystal Structure Analysis
Analyzing the crystal structure of compounds like 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one provides insights into molecular configurations, aiding in the understanding of chemical interactions and properties (Khalafy et al., 2013).
Extraction Properties of Aminobiphenylglyoximes
The study of aminobiphenylglyoximes, including methoxy derivatives, in the extraction of transition metals highlights their role in analytical chemistry and environmental applications (Karapınar & Kabay, 2007).
Antidepressant Treatment Response
Investigating plasma 3-methoxy-4-hydroxyphenylglycol (MHPG) levels in relation to responses to antidepressant treatment provides valuable information for personalized medicine approaches in psychiatric care (Yoshimura et al., 2004).
Synthesis of Oligonucleotides
Research on the synthesis of 3'-aminooxy deoxy- or ribo-oligonucleotides using methoxy derivatives has significant implications for the field of biochemistry and molecular biology (Noël et al., 2019).
Determination of MHPG in Human Plasma
The development of a new HPLC method for the determination of MHPG in human plasma has important implications for clinical research and diagnostics (Raggi et al., 2001).
作用機序
Safety and Hazards
3-Methoxyphenylglyoxal hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
2-(3-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.H2O/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-6H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMLATLMTDGBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611093 | |
| Record name | (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenylglyoxal hydrate | |
CAS RN |
118888-62-3 | |
| Record name | (3-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



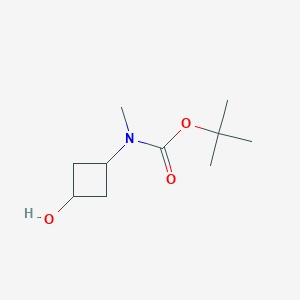

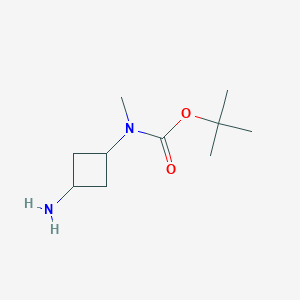

![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)
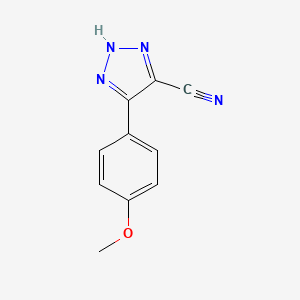
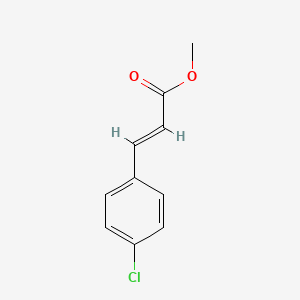
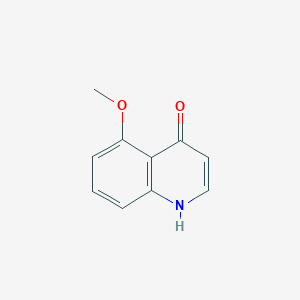




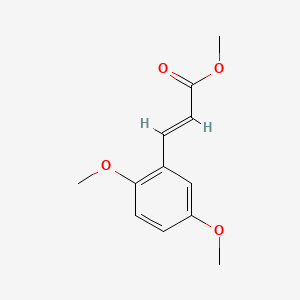
![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)